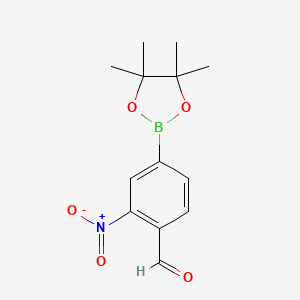

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)11(7-10)15(17)18/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGCWIWZCRTODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Route A: Nitration Followed by Miyaura Borylation

Step 1: Synthesis of 4-Bromo-2-nitrobenzaldehyde

Reagents :

- 4-Bromobenzaldehyde

- Nitrating mixture (HNO₃/H₂SO₄, 1:2 v/v)

Procedure :

- Dissolve 4-bromobenzaldehyde (10 mmol) in chilled H₂SO₄ (15 mL) at 0°C.

- Gradually add HNO₃ (5 mL) while maintaining the temperature below 10°C.

- Stir for 3 hours, then quench with ice water.

- Extract with dichloromethane (3 × 20 mL), dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Regioselectivity | >90% ortho nitro | |

| Reaction Temp | 0–10°C |

The nitro group’s ortho orientation is favored due to the electron-withdrawing aldehyde group, which directs electrophilic attack to the adjacent position.

Step 2: Miyaura Borylation of 4-Bromo-2-nitrobenzaldehyde

Reagents :

- 4-Bromo-2-nitrobenzaldehyde

- Tetrahydroxydiboron (B₂(OH)₄, 1.2 equiv)

- Pd(dppf)Cl₂ (5 mol%)

- KOAc (3.0 equiv)

- Ethylene glycol (additive)

Procedure :

- Combine 4-bromo-2-nitrobenzaldehyde (5 mmol), B₂(OH)₄ (6 mmol), Pd(dppf)Cl₂ (0.25 mmol), and KOAc (15 mmol) in degassed DMF (20 mL).

- Add ethylene glycol (2 mL) to stabilize the boronate intermediate.

- Heat at 80°C under N₂ for 12 hours.

- Extract with EtOAc (3 × 30 mL), wash with brine, and purify via flash chromatography (hexane/acetone 3:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Catalyst Efficiency | 98% conversion | |

| Reaction Time | 12 hours |

Ethylene glycol enhances boronate stability and prevents proto-deborylation, increasing yields by 15–20% compared to traditional methods.

Route B: Direct Nitration of Borylated Intermediates

This method is less common due to the boronate group’s susceptibility to acidic nitration conditions. However, protected boronate esters (e.g., pinacolato derivatives) show moderate stability:

Procedure :

- Protect 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with a trimethylsilyl group.

- Nitrate using acetyl nitrate (AcONO₂) in CH₂Cl₂ at −20°C.

- Deprotect with TBAF.

Challenges :

Optimization and Mechanistic Insights

Nitration Regioselectivity

The aldehyde group’s meta-directing effect is counterbalanced by steric and electronic factors from the bromine substituent. Computational studies indicate that transition-state stabilization favors ortho nitration in 4-bromobenzaldehyde due to:

Miyaura Borylation Efficiency

Pd-catalyzed borylation with B₂(OH)₄ offers superior atom economy compared to B₂Pin₂. Key improvements include:

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 78–85% | 30–40% |

| Regioselectivity | >90% | ≤50% |

| Scalability | Industrial | Lab-scale |

| Cost Efficiency | High | Low |

Route A is preferred for large-scale synthesis, while Route B remains exploratory.

Challenges and Solutions

Boronate Hydrolysis

Issue : The boronate ester hydrolyzes under acidic or aqueous conditions.

Solution :

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Substitution: Various biaryl compounds depending on the coupling partner

Scientific Research Applications

Organic Synthesis

The primary application of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lies in its role as a building block in organic synthesis. The compound's structure allows it to participate in various chemical transformations:

- Reduction Reactions : The nitro group can be reduced to an amine, which can then be further modified into various functional groups. This makes it a valuable intermediate in synthesizing more complex organic molecules.

- Coupling Reactions : The presence of the pinacol boronic ester functionality enables its use in coupling reactions such as Suzuki-Miyaura couplings. This is particularly useful for forming carbon-carbon bonds in the synthesis of biaryl compounds.

Research indicates that this compound exhibits significant biological activity due to its ability to interact with various biomolecules:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity against resistant strains of bacteria. The nitro group is believed to play a crucial role in this mechanism by facilitating the formation of reactive intermediates that can disrupt cellular processes .

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound and its derivatives. The ability of the nitro group to undergo bioreduction may lead to reactive species that interact with nucleophiles in biological systems, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

- Synthesis of Novel Compounds : A study demonstrated the use of this compound as a precursor for synthesizing novel benzimidazole derivatives with potential pharmacological activities. The reactions involved the reduction of the nitro group followed by cyclization processes .

- Mechanistic Studies : Research has focused on understanding the mechanisms by which this compound interacts with biological macromolecules. These studies typically involve kinetic analyses and spectroscopic methods to elucidate reaction pathways and product formation .

- Comparative Studies : Comparative analyses with structurally similar compounds have highlighted the unique reactivity patterns exhibited by this compound. For instance, it was found that while other compounds with similar dioxaborolane moieties could undergo cross-coupling reactions effectively, this compound showed enhanced reactivity due to its electronic properties imparted by the nitro substitution .

Mechanism of Action

The mechanism of action of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, while the boronate ester can engage in cross-coupling reactions. These reactions are facilitated by catalysts and specific reaction conditions, allowing the compound to form new chemical bonds and structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinctions:

Reactivity in Cross-Coupling Reactions

The target compound’s nitro group significantly enhances its utility in Suzuki-Miyaura reactions compared to non-nitro analogs. For example:

- Electrophilicity : The nitro group withdraws electron density, increasing the electrophilicity of the aldehyde and stabilizing transition states during coupling. This contrasts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which lacks this activation, requiring harsher conditions for comparable yields .

- Steric Effects : Boronate esters at the para position (as in the target compound) exhibit lower steric hindrance than ortho -substituted analogs (e.g., 380151-85-9), enabling faster transmetalation steps .

Electronic and Solubility Properties

- Nitro vs. Fluoro Substituents : While both nitro and fluorine are electron-withdrawing, the nitro group induces stronger polarization. For instance, 3-Fluoro-4-(...dioxaborolan-2-yl)benzaldehyde (CAS: 1352657-25-0) shows moderated reactivity in sensor applications compared to the target compound .

- Solubility: The target compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but less so in alcohols, contrasting with methoxy-substituted derivatives (e.g., 1265360-45-9), which exhibit improved solubility in ethanol .

Biological Activity

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The presence of the nitro group and the dioxaborolane moiety contributes to its potential applications in drug development and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a nitro group at the para position of a benzaldehyde ring and a dioxaborolane substituent that enhances its reactivity and solubility in biological systems.

Mechanisms of Biological Activity

The biological activity of nitro compounds is often attributed to their ability to undergo reduction reactions that produce reactive intermediates. These intermediates can interact with various biomolecules leading to cytotoxic effects or modulation of biological pathways.

Key Mechanisms:

- Reactive Oxygen Species (ROS) Generation: Nitro compounds can induce oxidative stress by generating ROS, which may lead to apoptosis in cancer cells .

- DNA Interaction: Reduced nitro species can bind covalently to DNA, causing damage that triggers cell death pathways .

- Enzyme Inhibition: The compound may inhibit specific enzymes through non-covalent interactions or by mimicking substrate structures .

Anticancer Activity

Recent studies have highlighted the potential of nitro-substituted compounds as anticancer agents. For instance, 2-nitro derivatives have shown significant cytotoxicity against various tumor cell lines. The introduction of electron-withdrawing groups enhances their potency by altering their electronic properties and solubility .

Case Study:

A study on 4-nitro-substituted triazenes revealed that these compounds exhibited high cytotoxicity against cisplatin-resistant laryngeal carcinoma cells. The mechanism involved ROS generation and subsequent apoptosis induction .

Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. They act by producing toxic intermediates upon reduction that damage bacterial DNA.

Mechanism:

The reduction of nitro groups leads to the formation of nitroso species that can bind to nucleophilic sites on DNA, resulting in cell death .

Example:

Metronidazole, a nitroimidazole derivative, is extensively used for treating infections caused by anaerobic bacteria and protozoa due to its effective mechanism of action involving DNA damage .

Applications in Pharmaceutical Development

The unique properties of this compound make it a valuable intermediate in drug synthesis. Its ability to modify biological activity allows researchers to create novel therapeutic agents with enhanced efficacy.

Applications Include:

- Drug Discovery: Utilized as a scaffold for developing new anticancer and antimicrobial agents.

- Fluorescent Probes: Employed in creating probes for real-time imaging of cellular processes .

Data Summary

Q & A

How can researchers optimize the synthesis of 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde to improve yield and purity?

Basic Research Focus : Synthesis methodology and reaction optimization.

Methodological Answer :

The synthesis typically involves Suzuki-Miyaura cross-coupling or Debus-Radziszewski reactions. For example, substituting benzaldehyde derivatives with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) in multi-step reactions can yield ~48%–76% under reflux conditions with acetic acid catalysis . To improve yields:

- Use high-purity starting materials (e.g., ≥97% purity, as in commercial sources ).

- Optimize solvent systems (e.g., THF/water mixtures with CTAB surfactants enhance reactivity ).

- Monitor intermediates via H NMR (e.g., aldehyde proton at δ 13.00 ppm ) and HRMS for real-time purity assessment.

What advanced spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

Basic Research Focus : Structural validation and electronic profiling.

Methodological Answer :

- H/C NMR : Identify key functional groups (e.g., aldehyde protons at δ 9.5–10.5 ppm, aromatic protons at δ 7.2–7.7 ppm ).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 441.09 ).

- X-ray Crystallography : Resolve solid-state conformation using SHELX programs for precise bond-length analysis, particularly for the dioxaborolane ring .

- FT-IR : Detect nitro (1520–1350 cm) and aldehyde (~2820, 2720 cm) stretching modes.

How does the nitro group influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Advanced Research Focus : Mechanistic analysis of substituent effects.

Methodological Answer :

The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl position and directing cross-coupling at the boronate site. Key considerations:

- Suzuki-Miyaura Coupling : Use Pd(PPh) or PdCl(dppf) catalysts in THF/EtOH with KCO to couple with aryl halides .

- Side Reactions : Nitro groups may undergo reduction under H/Pd-C conditions; avoid reductive environments.

- Kinetic Studies : Monitor coupling efficiency via HPLC or GC-MS to quantify by-products (e.g., dehalogenated intermediates) .

What strategies address discrepancies between computational predictions and experimental reactivity data for this compound?

Advanced Research Focus : Data contradiction resolution.

Methodological Answer :

- DFT Calculations : Compare HOMO/LUMO energies of the nitro-boronate system with experimental redox potentials (e.g., cyclic voltammetry). Adjust solvation models (e.g., PCM for THF/water systems) .

- Crystallographic Validation : Cross-check computed geometries (e.g., B-O bond lengths) with X-ray data .

- Batch Consistency : Verify reagent purity (≥95% by HPLC) to rule out impurity-driven anomalies .

How can this compound be utilized in designing fluorescent probes for reactive oxygen species (ROS) detection?

Advanced Research Focus : Functional applications in sensing.

Methodological Answer :

The boronate ester reacts selectively with HO to form phenol derivatives, enabling ROS detection:

- Probe Design : Conjugate with fluorophores (e.g., naphthalene derivatives) via Schiff base formation. Optimize deboronation kinetics by introducing electron-donating substituents .

- Validation : Use two-photon microscopy to track HO in live cells; validate specificity against other ROS (e.g., NO, O) .

- Limit of Detection (LOD) : Achieve sub-ppt sensitivity via fluorescence quenching/restoration assays .

What are the challenges in scaling up reactions involving this compound while maintaining stereochemical integrity?

Advanced Research Focus : Process chemistry and scalability.

Methodological Answer :

- By-Product Mitigation : Use silica gel chromatography (hexanes/EtOAC with 0.25% EtN) to separate diastereomers .

- Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) to minimize metal residues in final products .

- Temperature Control : Maintain reflux conditions (±2°C) to prevent nitro group decomposition .

How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term viability?

Basic Research Focus : Stability and storage guidelines.

Methodological Answer :

- Degradation Pathways : Hydrolysis of the boronate ester in humid environments; nitro group photodegradation.

- Storage : Store at –20°C under argon in amber vials. Confirm stability via monthly H NMR checks (e.g., aldehyde peak integrity) .

- Lyophilization : For long-term storage, lyophilize in inert matrices (e.g., trehalose) .

What computational tools are recommended for modeling this compound’s interactions in biological systems?

Advanced Research Focus : Computational biology integration.

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like leucyl-tRNA synthetase .

- MD Simulations : GROMACS for assessing membrane permeability (logP ~2.5 predicted via ChemAxon) .

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 interactions) .

How can researchers resolve conflicting NMR data between synthetic batches of this compound?

Basic Research Focus : Analytical troubleshooting.

Methodological Answer :

- Impurity Profiling : Use B NMR to detect boronate hydrolysis by-products (δ 18–22 ppm for free boronic acids) .

- Deuterated Solvent Artifacts : Rule out aldehyde deuteration in DMSO-d6 by comparing with CDCl spectra .

- Internal Standards : Add mesitylene (δ 6.8 ppm) for quantitative H NMR integration .

What role does this compound play in the synthesis of protein synthesis inhibitors for antimicrobial research?

Advanced Research Focus : Medicinal chemistry applications.

Methodological Answer :

- Intermediate Utility : Serve as a boronate handle for late-stage diversification (e.g., coupling with chlorinated aromatics for antitubercular agents ).

- Biological Evaluation : Screen derivatives against Mycobacterium tuberculosis using WST-1 viability assays .

- SAR Studies : Correlate nitro positioning (meta vs. para) with MIC values to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.